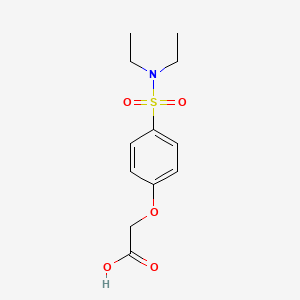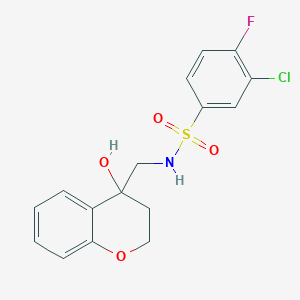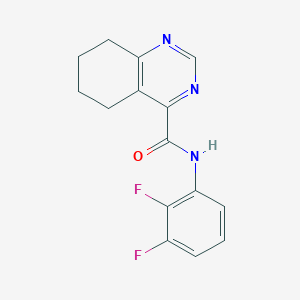
Tri-O-metil-D-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-O-methyl-D-glucal is a derivative of D-glucal, an unsaturated sugar It is characterized by the presence of three methoxy groups attached to the glucal structure
Aplicaciones Científicas De Investigación
Tri-O-methyl-D-glucal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of biologically active molecules and potential therapeutic agents.
Industry: Tri-O-methyl-D-glucal is used in the production of biodegradable polymers and other materials.
Mecanismo De Acción
Target of Action
Tri-O-methyl-D-glucal is primarily used as a building block in the synthesis of a variety of compounds . It is involved in the formation of 1,2-anhydrosugars, which are key building blocks in oligosaccharide synthesis . These anhydrosugars are precursors of various sugar derivatives such as glycosyl sulfides and fluorides, as well as C- or N-glycosides .
Mode of Action
The compound interacts with its targets through a process known as epoxidation . This involves the addition of an oxygen atom to a carbon-carbon double bond, forming an epoxide or oxirane ring . The epoxidation of Tri-O-methyl-D-glucal is achieved using dimethyldioxirane (DMDO), resulting in the formation of 1,2-anhydrosugars .
Biochemical Pathways
The primary biochemical pathway affected by Tri-O-methyl-D-glucal is the synthesis of oligosaccharides . The formation of the oxirane ring opens up additional synthetic perspectives, as the liberation of the hydroxyl function at C-2 accompanies the oxirane ring opening . This allows for the introduction of other functional groups and the generation of deoxy monosaccharides .
Result of Action
The result of Tri-O-methyl-D-glucal’s action is the production of 1,2-anhydrosugars . These compounds are crucial in the synthesis of various sugar derivatives and play a significant role in the formation of oligosaccharides .
Action Environment
The action of Tri-O-methyl-D-glucal can be influenced by various environmental factors. For instance, the epoxidation process requires specific conditions, including the presence of DMDO . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound.
Análisis Bioquímico
Biochemical Properties
Tri-O-methyl-D-glucal interacts with various enzymes, proteins, and other biomolecules in the cell . It is a building block useful in the synthesis of a range of carbohydrates . The glucal double bond allows other functional groups to be introduced . It can undergo lithiation at -78 °C in THF with t-BuLi to afford a vinyl carbanion, which can be trapped with electrophiles in moderate overall yields .
Cellular Effects
The effects of Tri-O-methyl-D-glucal on cells and cellular processes are complex and multifaceted. It influences cell function by participating in various biochemical reactions
Molecular Mechanism
The molecular mechanism of action of Tri-O-methyl-D-glucal involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Metabolic Pathways
Tri-O-methyl-D-glucal is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
Tri-O-methyl-D-glucal is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tri-O-methyl-D-glucal can be synthesized from tri-O-acetyl-D-glucal. The process involves the treatment of tri-O-acetyl-D-glucal with sodium methoxide in methanol, followed by methylation using methyl iodide. The reaction conditions typically involve maintaining the mixture at room temperature for a few hours .
Industrial Production Methods: While specific industrial production methods for Tri-O-methyl-D-glucal are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Tri-O-methyl-D-glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: It undergoes substitution reactions, particularly at the methoxy groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like methyl iodide and sodium methoxide are commonly used for methylation reactions.
Major Products Formed:
Oxidation: Formation of lactones and other oxidized derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various methylated derivatives.
Comparación Con Compuestos Similares
Tri-O-acetyl-D-glucal: Another derivative of D-glucal with acetyl groups instead of methoxy groups.
Tri-O-benzyl-D-glucal: A derivative with benzyl groups, showing different reactivity and applications.
Tri-O-methyl-D-arabonolactone: A similar compound with a lactone structure.
Uniqueness: Compared to other glucal derivatives, it offers distinct advantages in synthetic chemistry and material science .
Propiedades
IUPAC Name |
(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPNKKRMNFDQJ-HLTSFMKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C=CO1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)


![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2519539.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)


![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)

